molecular formula C25H30N4 B11031978 N-(4-ethylphenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine

N-(4-ethylphenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine

Cat. No.: B11031978
M. Wt: 386.5 g/mol
InChI Key: BULKEDLCHOIFDD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a tetrahydroquinoline moiety, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Tetrahydroquinoline Moiety: This step often involves the cyclization of aniline derivatives with ketones in the presence of acid catalysts.

    Attachment of the Ethylphenyl Group: This can be done via Friedel-Crafts alkylation or other suitable electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-(4-ethylphenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound may serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine
  • N-(4-ethylphenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-amine

Uniqueness

N-(4-ethylphenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its tetrahydroquinoline moiety, in particular, may offer unique binding interactions in biological systems compared to similar compounds.

Properties

Molecular Formula

C25H30N4

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-(2,2,4,7-tetramethyl-3,4-dihydro-1H-quinolin-6-yl)pyrimidin-2-amine

InChI

InChI=1S/C25H30N4/c1-6-18-7-9-19(10-8-18)27-24-26-12-11-22(28-24)20-14-21-17(3)15-25(4,5)29-23(21)13-16(20)2/h7-14,17,29H,6,15H2,1-5H3,(H,26,27,28)

InChI Key

BULKEDLCHOIFDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC4=C(C=C3C)NC(CC4C)(C)C

Origin of Product

United States

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